Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate
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Overview
Description
Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a cyano group, a phenyl group, and a chlorophenyl sulfanyl group attached to a nicotinate backbone
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The presence of the indole nucleus in many bioactive compounds suggests that it may play a crucial role in these interactions .
Biochemical Pathways
For instance, indole derivatives have been found to impact various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight, as reported, is 44399 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinate Backbone: The initial step involves the preparation of the nicotinate backbone through a condensation reaction between ethyl nicotinate and a suitable aldehyde or ketone.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Attachment of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group is attached through a thiolation reaction, where a chlorophenyl thiol reacts with the nicotinate backbone under basic conditions.
Final Assembly: The final product is obtained by esterification of the intermediate compound with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate can be compared with other similar compounds, such as:
Ethyl 6-((2-bromophenyl)sulfanyl)-5-cyano-2-phenylnicotinate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 6-((2-methylphenyl)sulfanyl)-5-cyano-2-phenylnicotinate: Similar structure but with a methyl group instead of chlorine.
Ethyl 6-((2-fluorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenyl sulfanyl group, in particular, may enhance its interactions with biological targets and improve its efficacy in various applications.
Properties
IUPAC Name |
ethyl 6-(2-chlorophenyl)sulfanyl-5-cyano-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-2-26-21(25)16-12-15(13-23)20(27-18-11-7-6-10-17(18)22)24-19(16)14-8-4-3-5-9-14/h3-12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUDOQGAPPYVFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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